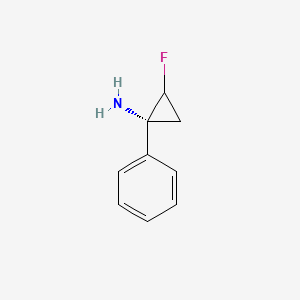
Cyclopropanamine, 2-fluoro-1-phenyl-, (1R,2S)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanamine, 2-fluoro-1-phenyl-, (1R,2S)-rel- is a chiral amine compound characterized by a cyclopropane ring substituted with a fluorine atom and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanamine, 2-fluoro-1-phenyl-, (1R,2S)-rel- typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1R,2S)-rel- enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanamine, 2-fluoro-1-phenyl-, (1R,2S)-rel- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
Cyclopropanamine, 2-fluoro-1-phenyl-, (1R,2S)-rel- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the effects of fluorinated amines on biological systems.
Industrial Applications: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanamine, 2-fluoro-1-phenyl-, (1R,2S)-rel- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, influencing neurotransmitter activity.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanamine, 2-chloro-1-phenyl-: Similar structure but with a chlorine atom instead of fluorine.
Cyclopropanamine, 2-bromo-1-phenyl-: Similar structure but with a bromine atom instead of fluorine.
Cyclopropanamine, 2-iodo-1-phenyl-: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
Cyclopropanamine, 2-fluoro-1-phenyl-, (1R,2S)-rel- is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H10FN |
|---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
(1R)-2-fluoro-1-phenylcyclopropan-1-amine |
InChI |
InChI=1S/C9H10FN/c10-8-6-9(8,11)7-4-2-1-3-5-7/h1-5,8H,6,11H2/t8?,9-/m1/s1 |
InChI Key |
ORKWDOXDSJHZAW-YGPZHTELSA-N |
Isomeric SMILES |
C1C([C@@]1(C2=CC=CC=C2)N)F |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















